Superior Cytotoxicity Across a Broad Tumor Cell Panel
In a panel of 9 human tumor cell lines, ZBH-1205 exhibited consistently lower IC50 values than both CPT-11 and SN-38. The IC50 range for ZBH-1205 was 0.0009 μM to 2.5671 μM, which is lower than that of CPT-11 or SN38 across all tested lines, including the multidrug-resistant SK-OV-3/DPP cell line [1]. A separate study using 11 human tumor cell lines confirmed an identical IC50 range for ZBH-1205 (0.0009 μM–2.5671 μM), with values consistently lower than the comparators [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.0009 μM – 2.5671 μM |
| Comparator Or Baseline | CPT-11 and SN-38; specific IC50 values not reported, but were consistently higher than ZBH-1205 |
| Quantified Difference | Consistently lower IC50 across all cell lines tested |
| Conditions | MTT assay; panel of 9 or 11 human tumor cell lines including HEK 293 and multidrug-resistant SK-OV-3/DPP |
Why This Matters
This demonstrates that ZBH-1205 achieves higher potency in vitro, which may translate to lower required dosages or improved efficacy in research models.
- [1] Wu D, Shi W, Zhao J, Wei Z, Chen Z, Zhao D, Lan S, Tai J, Zhong B, Yu H. Assessment of the chemotherapeutic potential of a new camptothecin derivative, ZBH-1205. Arch Biochem Biophys. 2016;604:74-85. View Source
- [2] Wu D, Shi W, Zhao J, Wei Z, Chen Z, Zhao D, Lan S, Tai J, Zhong B, Yu H. Zbh-1205: a Novel Camptothecin Derivate Revealed Potent Antitumor Activities Mainly Through Cell Apoptosis Pathway. Annals of Oncology. 2014;25(Supplement 4):iv556. View Source
